molecular formula C8H8ClFO B2545166 1-(2-Chloro-6-fluorophenyl)ethan-1-ol CAS No. 87327-70-6

1-(2-Chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B2545166
CAS No.: 87327-70-6
M. Wt: 174.6
InChI Key: XOKZEMDWMJPKRO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethan-1-ol group. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol can be synthesized through the reduction of 2-chloro-6-fluorophenylacetone using sodium borohydride. The reaction typically occurs in an alcohol solvent such as methanol or ethanol, under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, 2-chloro-6-fluorophenylacetone.

    Reduction: Further reduction can lead to the formation of 1-(2-chloro-6-fluorophenyl)ethane.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: 2-chloro-6-fluorophenylacetone.

    Reduction: 1-(2-chloro-6-fluorophenyl)ethane.

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-fluorophenyl derivatives.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific molecular pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its combination of chloro and fluoro groups makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZEMDWMJPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-chloro-6-fluoroacetophenone of (A) (45.0 g, 0.26 mol) is dissolved in isopropyl alcohol (98 ml) and NaBH4 (4.9 g, 0.13 mol) is added. The resultant mixture is warmed to 55° C. for about 16 hours. A solution of NaOH 10.4 g, 0.26 mol) in water (41. ml) is then added. After 1 hour at 55° C., this reaction mixture is cooled and acidified with diluted HCl. Extraction with chloroform provided pure title product (45.1 g, 99.1%).
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